![molecular formula C9H14N2S2 B14476276 3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile CAS No. 65462-84-2](/img/structure/B14476276.png)
3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile is an organic compound with the molecular formula C₈H₁₂N₂S₂. It is characterized by the presence of two cyano groups and two sulfanyl groups, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile typically involves the reaction of 3-(2-cyanoethylsulfanyl)propyltriethoxysilane with a mesoporous support such as MCM-41. The process includes immobilization on MCM-41, followed by reaction with palladium chloride in acetone, and reduction with hydrazine hydrate in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of mesoporous supports and palladium catalysts suggests that scalable methods could involve similar catalytic processes with appropriate reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of cyano groups.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学研究应用
3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile involves its interaction with various molecular targets. The cyano groups can act as electrophiles, while the sulfanyl groups can participate in nucleophilic attacks. These interactions can lead to the formation of stable complexes with enzymes or other proteins, potentially inhibiting their activity.
相似化合物的比较
Similar Compounds
- 3-(2-Cyanoethylsulfanyl)propanenitrile
- 3-(2-Cyanoethylsulfanyl)propyltriethoxysilane
- β,β’-Dicyanodiethyl sulfide
Uniqueness
3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile is unique due to the presence of two cyano and two sulfanyl groups, which provide a combination of electrophilic and nucleophilic sites. This makes it highly versatile in various chemical reactions and applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
65462-84-2 |
|---|---|
分子式 |
C9H14N2S2 |
分子量 |
214.4 g/mol |
IUPAC 名称 |
3-[3-(2-cyanoethylsulfanyl)propylsulfanyl]propanenitrile |
InChI |
InChI=1S/C9H14N2S2/c10-4-1-6-12-8-3-9-13-7-2-5-11/h1-3,6-9H2 |
InChI 键 |
ZMTPKMSAAHLZSA-UHFFFAOYSA-N |
规范 SMILES |
C(CSCCC#N)CSCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


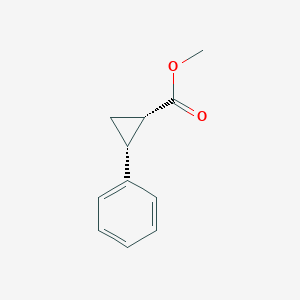
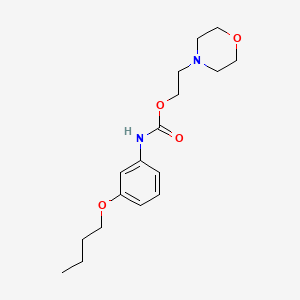



![{1-[(Propan-2-yl)oxy]ethyl}benzene](/img/structure/B14476224.png)
![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)

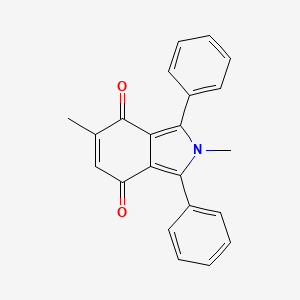

![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)
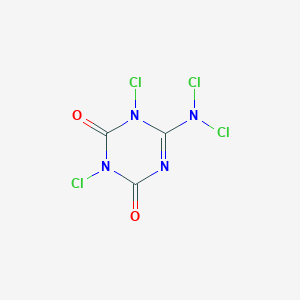
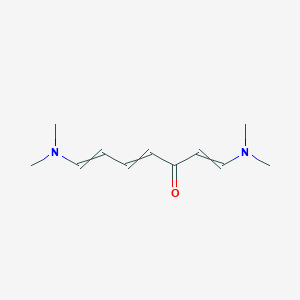
![11-Methylbicyclo[4.4.1]undecane-11-carbonitrile](/img/structure/B14476271.png)
